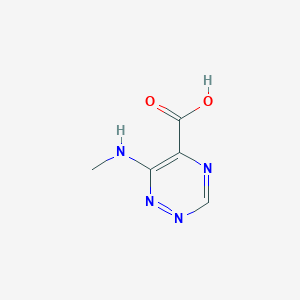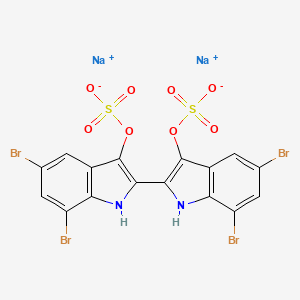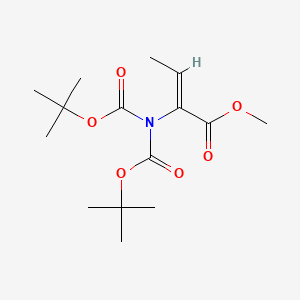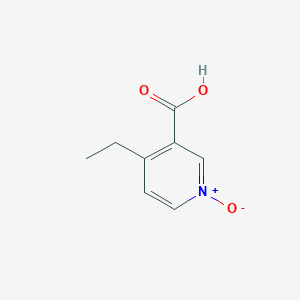
Sodium 5-sulfosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-sulfosalicylate is a water-soluble, crystalline compound derived from 5-sulfosalicylic acid. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its role as a corrosion inhibitor, particularly in magnesium-air batteries, where it helps to enhance performance and reduce side reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 5-sulfosalicylate can be synthesized by reacting 5-sulfosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 5-sulfosalicylic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and dried for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-sulfosalicylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted salicylates .
Aplicaciones Científicas De Investigación
Sodium 5-sulfosalicylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is employed in protein precipitation and as a buffer in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used as a corrosion inhibitor in metalworking and as an additive in the production of dyes and pigments
Mecanismo De Acción
The mechanism by which sodium 5-sulfosalicylate exerts its effects involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of metal surfaces .
Comparación Con Compuestos Similares
Sodium salicylate: Similar in structure but lacks the sulfonic acid group, making it less effective as a corrosion inhibitor.
Sodium benzoate: Another related compound, but with different chemical properties and applications.
Sodium 4-sulfobenzoate: Similar in having a sulfonic acid group, but with different reactivity and applications.
Uniqueness: Sodium 5-sulfosalicylate is unique due to its combination of a salicylic acid moiety with a sulfonic acid group. This structure imparts specific chemical properties, such as enhanced solubility and the ability to form stable metal complexes, making it particularly effective in applications like corrosion inhibition and metal ion chelation .
Propiedades
Fórmula molecular |
C7H5NaO6S |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-5-sulfobenzoate |
InChI |
InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clave InChI |
RILRIYCWJQJNTJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)

![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)





![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)



